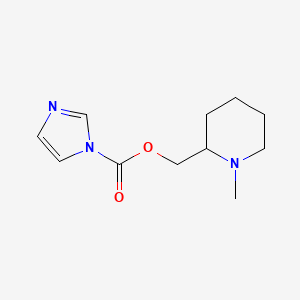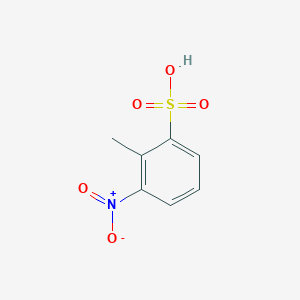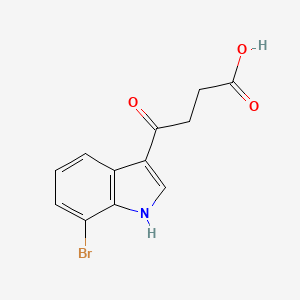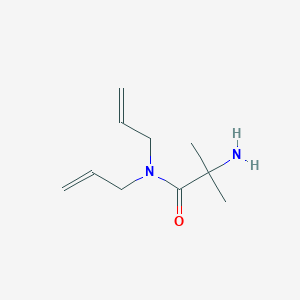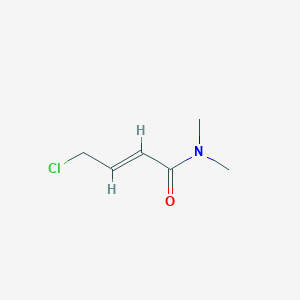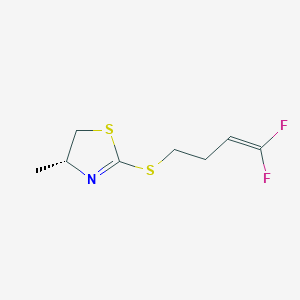
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobut-3-enylsulfanyl group and a methyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Difluorobut-3-enylsulfanyl Group: This step may involve the reaction of the thiazole intermediate with a difluorobut-3-enylsulfanyl halide in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazoles or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The difluorobut-3-enylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, methyl iodide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydrothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound, which lacks the difluorobut-3-enylsulfanyl and methyl groups.
2-Methylthiazole: Similar structure but without the difluorobut-3-enylsulfanyl group.
4,5-Dihydrothiazole: Lacks the difluorobut-3-enylsulfanyl and methyl groups.
Uniqueness
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole is unique due to the presence of the difluorobut-3-enylsulfanyl group, which may impart distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C8H11F2NS2 |
|---|---|
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H11F2NS2/c1-6-5-13-8(11-6)12-4-2-3-7(9)10/h3,6H,2,4-5H2,1H3/t6-/m1/s1 |
Clave InChI |
CSOHTACSBLXJSZ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CSC(=N1)SCCC=C(F)F |
SMILES canónico |
CC1CSC(=N1)SCCC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)

